4-Fluoro-2-nitrobenzaldehyde

Physical property differentiation Procurement specification Handling and storage

4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8) is a disubstituted benzaldehyde building block bearing an electron-withdrawing nitro group at the 2-position and a fluorine atom at the 4-position. This specific 1,2,4-substitution pattern places the nitro group ortho to the aldehyde — enabling reductive cyclization chemistry — while the para-fluorine modulates both electronic character and lipophilicity.

Molecular Formula C7H4FNO3
Molecular Weight 169.11 g/mol
CAS No. 2923-96-8
Cat. No. B1294362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrobenzaldehyde
CAS2923-96-8
Molecular FormulaC7H4FNO3
Molecular Weight169.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])C=O
InChIInChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
InChIKeyORCGMGUNVGVHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8) Is a Strategic Procurement Decision for Heterocycle-Focused Synthesis Programs


4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8) is a disubstituted benzaldehyde building block bearing an electron-withdrawing nitro group at the 2-position and a fluorine atom at the 4-position . This specific 1,2,4-substitution pattern places the nitro group ortho to the aldehyde — enabling reductive cyclization chemistry — while the para-fluorine modulates both electronic character and lipophilicity [1]. The compound is commercially supplied as a light-yellow crystalline solid with a melting point of 32–33 °C , and serves as a key intermediate in pharmaceutical and agrochemical research, particularly for constructing fluorinated nitrogen-containing heterocycles [1].

Why 4-Fluoro-2-nitrobenzaldehyde Cannot Be Exchanged for 2-Nitrobenzaldehyde, 4-Fluorobenzaldehyde, or 4-Chloro-2-nitrobenzaldehyde Without Altering Synthetic Outcomes


The combination and position of substituents on 4-fluoro-2-nitrobenzaldehyde confer a reactivity profile that is not replicated by any single close analog. 2-Nitrobenzaldehyde (CAS 552-89-6) lacks the para-fluorine and has a higher melting point (41–44 °C) and higher LogP (≈1.93), which alters both physical handling and the lipophilicity of downstream products [1]. 4-Fluorobenzaldehyde (CAS 459-57-4) is a liquid at ambient temperature and lacks the ortho-nitro group required for reductive cyclization chemistry, fundamentally excluding it from nitro-to-aniline-to-heterocycle cascades [2]. 4-Chloro-2-nitrobenzaldehyde (CAS 5551-11-1) substitutes chlorine for fluorine, resulting in a markedly higher melting point (67–68 °C), significantly greater LogP (≈2.58), and altered halogen electronic effects and metabolic liabilities [3]. The 2-fluoro-5-nitro regioisomer (CAS 27996-87-8) places the nitro meta to the aldehyde, disabling the ortho-nitro/aldehyde cyclization pathway that is central to the compound's value in quinoline, indole, and benzimidazole syntheses [4].

Quantitative Differentiation Evidence: 4-Fluoro-2-nitrobenzaldehyde vs. Closest Analogs


Melting Point as a Procurement-Relevant Physical Differentiator: 4-Fluoro-2-nitrobenzaldehyde vs. 4-Chloro-2-nitrobenzaldehyde and 2-Nitrobenzaldehyde

4-Fluoro-2-nitrobenzaldehyde (mp 32–33 °C) melts at a temperature approximately 35 °C lower than its 4-chloro analog (mp 67–68 °C) [1] and approximately 10 °C lower than the non-halogenated 2-nitrobenzaldehyde (mp 41–44 °C) . This lower melting point places it near ambient temperature, which impacts storage requirements, ease of quantitative transfer, and compatibility with automated solid-dispensing platforms. The 4-chloro analog requires substantially more energy input for melt processing.

Physical property differentiation Procurement specification Handling and storage

Lipophilicity (LogP) Tuning: 4-Fluoro-2-nitrobenzaldehyde vs. 4-Chloro-2-nitrobenzaldehyde for Drug-Like Property Optimization

The experimentally derived and calculated LogP of 4-fluoro-2-nitrobenzaldehyde (LogP ≈ 1.51–1.55) is approximately one full LogP unit lower than that of 4-chloro-2-nitrobenzaldehyde (LogP ≈ 2.58) [1]. In drug design, a LogP reduction of this magnitude typically correlates with improved aqueous solubility, reduced hERG binding, and lower non-specific protein binding. For direct comparison, 2-nitrobenzaldehyde (LogP ≈ 1.93) [2] falls between the fluoro and chloro analogs, while 4-fluorobenzaldehyde (LogP ≈ 1.54–1.64) [3] demonstrates that the nitro group contributes approximately 0.4–0.5 LogP units above the non-nitrated parent.

Medicinal chemistry Lipophilicity ADME optimization Drug design

Ortho-Nitro/Para-Fluoro Regiochemistry Enables One-Pot Domino Nitro-Reduction–Cyclization Cascades Not Accessible with Meta-Nitro or Non-Nitro Analogs

The ortho-nitro/aldehyde arrangement in 4-fluoro-2-nitrobenzaldehyde is essential for domino nitro reduction–Friedländer heterocyclization to quinolines. The Fe/AcOH-mediated in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene compounds produces substituted quinolines in high yields [1]. This transformation is regiochemically impossible with the 2-fluoro-5-nitro isomer (nitro meta to aldehyde), which cannot form the requisite 2-aminobenzaldehyde intermediate for Friedländer cyclization. Furthermore, 4-fluorobenzaldehyde (lacking the nitro group entirely) cannot participate in this domino sequence at all and requires a separate, multi-step route to equivalent quinoline products. The para-fluoro substituent additionally activates the ring toward subsequent nucleophilic aromatic substitution (SNAr) at the fluorine-bearing position, as demonstrated in the synthesis of 4-(N,N-dialkylamino)-2-aminobenzaldehydes from 4-fluoro-2-nitrobenzaldehyde with secondary amines, followed by Friedländer condensation [2].

Domino reaction Reductive cyclization Quinoline synthesis Heterocycle construction

Validated Utility as a Key Precursor in Nitrodibenzofuran (NDBF) Photocaging Reagent Synthesis: A Specific Application Not Reproducible with Non-Fluorinated or Non-Ortho-Nitro Analogs

4-Fluoro-2-nitrobenzaldehyde was specifically selected as the starting material for constructing nitrodibenzofuran (NDBF)-based boronic acid photocaging reagents via a C–H activation/cyclization strategy [1]. The ortho-nitro group serves as the precursor to the dibenzofuran oxygen bridge, while the para-fluoro substituent provides the electronic activation and steric profile required for the C–H activation step. The resulting NDBF photocaging group demonstrated a 7-fold faster uncaging rate (t₉₀% = 37 s) compared to the previous-generation nitroveratrole protecting group (t₉₀% = 257 s) [1]. Critically, neither 2-nitrobenzaldehyde (lacks para-fluoro for C–H activation tuning) nor 4-fluorobenzaldehyde (lacks ortho-nitro for furan formation) can serve as a direct substitute in this synthetic route. The 4-chloro analog would alter the electronic requirements of the key C–H activation step and introduce a heavier halogen that may participate in unwanted side reactions.

Chemical biology Photocaging Peptide modification C–H activation

NMR Spectroscopic Fingerprint Enables Unambiguous Identity Confirmation Differentiated from Regioisomeric Fluoro-Nitrobenzaldehydes

A detailed NMR study of monofluorobenzaldehydes and derivatives in acetone-d₆ solution provides precise ¹H and ¹⁹F NMR spectral parameters for 4-fluoro-2-nitrobenzaldehyde that distinguish it from the three monofluorobenzaldehyde isomers and from 2-chloro-6-fluorobenzaldehyde [1]. The conformational dependence of spin–spin coupling constants (J) between the aldehyde proton and both ring protons and the fluorine nucleus has been quantitatively measured, and the energy difference between O-cis and O-trans conformations was determined [1]. These NMR parameters serve as a definitive identity and purity check that is specific to this regioisomer and cannot be substituted by generic benzaldehyde reference data. The ¹⁹F NMR chemical shift and coupling pattern are particularly diagnostic for verifying that the correct 4-fluoro-2-nitro isomer has been received, rather than the 2-fluoro-5-nitro or 2-fluoro-3-nitro isomers.

Quality control NMR spectroscopy Regioisomer identification Procurement verification

Where 4-Fluoro-2-nitrobenzaldehyde Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Fluorinated Quinoline and Quinazoline Library Synthesis via Domino Nitro Reduction–Friedländer Cascades

For medicinal chemistry programs targeting kinase inhibitors or antimalarial/antileishmanial quinolines, 4-fluoro-2-nitrobenzaldehyde enables a one-pot Fe/AcOH-mediated domino reduction–cyclization with active methylene compounds to directly furnish 6-fluoro-substituted quinolines [1]. The para-fluoro substituent remains intact through the cyclization and can subsequently be displaced by amines or other nucleophiles, providing a divergent diversification point. The 4-chloro analog would produce quinolines with significantly higher LogP (approximately +1 unit) and different metabolic profiles, while the non-halogenated 2-nitrobenzaldehyde would generate quinolines lacking a synthetic handle for further functionalization. This scenario is directly supported by the published domino reduction–Friedländer methodology for 2-nitrobenzaldehydes [1] and the demonstrated SNAr reactivity of the para-fluoro group in 4-fluoro-2-nitrobenzaldehyde-derived intermediates [2].

Backbone N–H Photocaging Reagent Construction for Peptide and Protein Chemical Biology

Research groups developing spatiotemporally controlled peptide or protein modification tools should select 4-fluoro-2-nitrobenzaldehyde as the essential precursor for NDBF-based boronic acid photocaging reagents. As demonstrated by the Distefano and Ball groups, the compound enables a concise synthetic route to NDBF photocages that exhibit a 7-fold faster uncaging rate (t₉₀% = 37 s) compared to the previous nitroveratrole standard (t₉₀% = 257 s) [1]. No alternative starting material — including 2-nitrobenzaldehyde, 4-fluorobenzaldehyde, or 4-chloro-2-nitrobenzaldehyde — can replicate this synthetic entry to the NDBF scaffold. The 4-fluoro-2-nitro pattern is structurally mandatory for the C–H activation/cyclization step that forms the dibenzofuran core.

Building Block Procurement for Parallel Medicinal Chemistry Where Both Lipophilicity Control and Synthetic Versatility Are Required

When a medicinal chemistry program requires a benzaldehyde building block that simultaneously provides (a) an ortho-nitro group for reductive cyclization to benzimidazoles, indoles, or quinoxalines, (b) a para-halogen for SNAr diversification, and (c) a LogP contribution that keeps final compounds within drug-like property space, 4-fluoro-2-nitrobenzaldehyde (LogP ≈ 1.51) is the superior choice over 4-chloro-2-nitrobenzaldehyde (LogP ≈ 2.58) [1][2]. The approximately 1-unit LogP advantage of the fluoro over the chloro analog translates to measurably lower calculated logD values for the final compounds, directly supporting compliance with Lipinski's Rule of 5 and reducing the risk of late-stage ADME attrition.

Quality Control Release Testing Using Published NMR Reference Data for Regioisomer Identity Confirmation

Analytical and quality assurance laboratories responsible for incoming material verification can leverage the published high-resolution ¹H and ¹⁹F NMR data for 4-fluoro-2-nitrobenzaldehyde in acetone-d₆ — including coupling constants and conformational energy values — to unambiguously distinguish the correct 4-fluoro-2-nitro isomer from potential regioisomeric contaminants such as 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-3-nitrobenzaldehyde [1]. The quantitative agreement between experimentally measured and INDO-calculated coupling constants provides a rigorous benchmark for identity testing that exceeds standard GC or HPLC retention time matching. This is particularly valuable for GMP and GLP environments where regioisomer misidentification could invalidate a synthetic campaign.

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